
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a furan ring, and a triazine ring, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with guanidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a base or acid catalyst.
Major Products:
Oxidation: Furanones
Reduction: Dihydrotriazines
Substitution: Various substituted triazines
科学研究应用
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The amino and triazine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol
- 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol
Comparison: While these compounds share structural similarities, such as the presence of a furan ring and an amino group, they differ in their ring systems and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For instance, the presence of a thiol group in 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol may enhance its reactivity towards certain electrophiles, making it useful in different synthetic applications compared to 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one.
属性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
4-amino-6-(5-methylfuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI 键 |
NOHUXSAMUBRHDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2=NC(=NC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


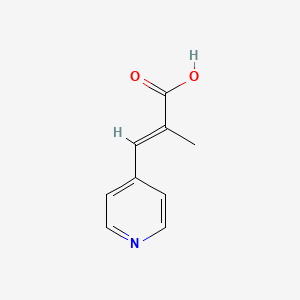
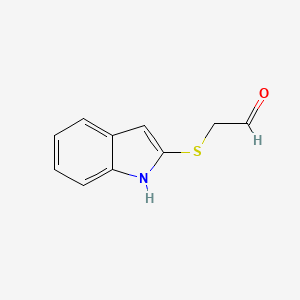
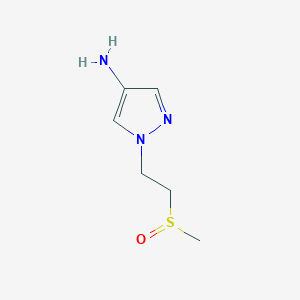
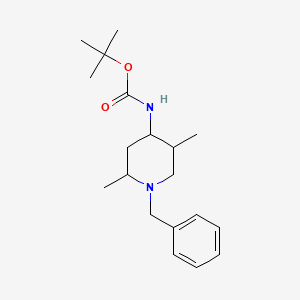
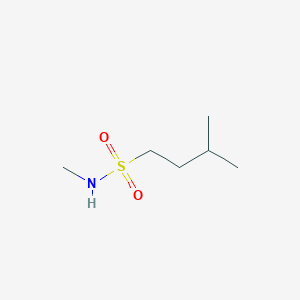



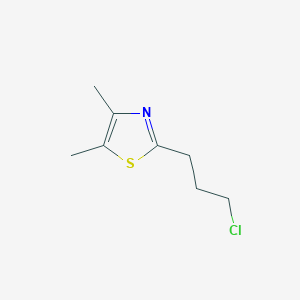
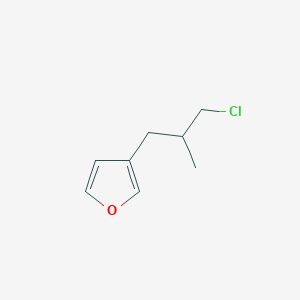
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)
![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
